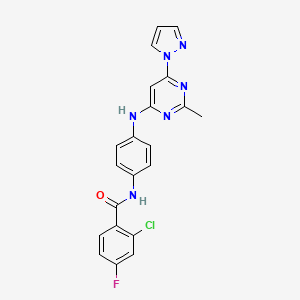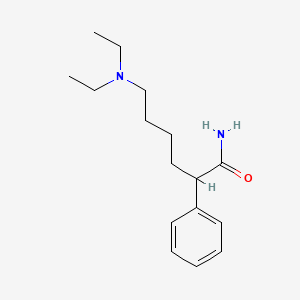
3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” is a chemical compound with the CAS Number: 1249837-95-3 . It has a molecular weight of 155.15 . The IUPAC name for this compound is 3-cyclopropyl-4,5-dihydro-5-isoxazolecarboxylic acid . It is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4,6,8H,1-2H2,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 155.15 . More specific physical and chemical properties like solubility, density, and boiling point are not available in the retrieved information.科学的研究の応用
Ruthenium-Catalyzed Synthesis for Triazole-based Scaffolds
Research by Ferrini et al. (2015) demonstrates the synthesis of 5-amino-1,2,3-triazole-4-carboxylates using a ruthenium-catalyzed protocol. This approach is essential for creating peptidomimetics and compounds with the triazole scaffold, which are significant in medicinal chemistry for their potential biological activities, including acting as HSP90 inhibitors. The synthesis showcases the versatility of using cycloaddition reactions for constructing complex molecules (Ferrini et al., 2015).
Cyclopropanation with Chromium Fischer Carbene Complexes
Barluenga et al. (2001) have explored the cyclopropanation reactions of chromium Fischer carbene complexes with alkenyl oxazolines. Their findings highlight the use of the oxazolinyl group as both an electron-acceptor substituent and a chiral auxiliary, leading to high diastereoselectivity in the formation of cyclopropane derivatives. Such processes underscore the synthetic utility of oxazoline and related oxazole derivatives in creating stereochemically complex structures (Barluenga et al., 2001).
Molecular and Crystal Structures of Triazole Derivatives
The work by Boechat et al. (2010) on the molecular and crystal structures of triazole derivatives, including a compound closely related to the one , offers insights into the electronic and structural characteristics of these molecules. Their research provides valuable information on the π-electron delocalization within the triazole ring and its implications for molecular interactions and stability (Boechat et al., 2010).
Access to Substituted Spiro[cyclopropane-1,4′-oxazoline]s
Dalai et al. (2008) report a method for synthesizing spirocyclopropanated methyl oxazolinecarboxylates, which are valuable intermediates in organic synthesis. The procedure involves Michael additions followed by ring closure, demonstrating the potential of cyclopropane and oxazole derivatives in constructing spirocyclic architectures (Dalai et al., 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
特性
IUPAC Name |
3-cyclopropyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h4,6H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCBPKHVYWIUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2718726.png)
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2718727.png)

![5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2718729.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B2718736.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2718744.png)

![Methyl 4-[(4-tert-butylbenzoyl)amino]-5-chloro-2-methoxybenzoate](/img/structure/B2718746.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2718747.png)
![7-benzyl-6-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2718748.png)